Cas no 898783-10-3 (2,3-Dichloro-4'-thiomorpholinomethyl benzophenone)

2,3-Dichloro-4'-thiomorpholinomethyl benzophenone is a specialized benzophenone derivative featuring dichloro and thiomorpholinomethyl substituents, which enhance its reactivity and utility in organic synthesis. The dichloro groups contribute to electron-withdrawing effects, facilitating nucleophilic substitution reactions, while the thiomorpholinomethyl moiety introduces sulfur-based functionality, broadening its applicability in heterocyclic chemistry. This compound is particularly valuable as an intermediate in pharmaceuticals and agrochemicals, where its structural motifs enable the synthesis of bioactive molecules. Its stability under standard conditions and compatibility with diverse reaction conditions make it a reliable choice for researchers. The compound’s well-defined molecular structure ensures consistent performance in complex synthetic pathways.
2,3-Dichloro-4'-thiomorpholinomethyl benzophenone structure
898783-10-3 structure
商品名:2,3-Dichloro-4'-thiomorpholinomethyl benzophenone
CAS番号:898783-10-3
MF:C18H17Cl2NOS
メガワット:366.3047
MDL:MFCD03841761
CID:1948164
PubChem ID:24724536

2,3-Dichloro-4'-thiomorpholinomethyl benzophenone 化学的及び物理的性質

名前と識別子

    • 2,3-DICHLORO-4'-THIOMORPHOLINOMETHYL BENZOPHENONE
    • (2,3-dichlorophenyl)-[4-(thiomorpholinomethyl)phenyl]methanone
    • LogP
    • (2,3-dichlorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
    • 2,3,5-TRICHLORO-1,4-BENZOQUINONE
    • (2,3-Dichlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
    • AKOS016020259
    • MFCD03841761
    • 2,3-DICHLORO-4'-THIOMORPHOLINOMETHYLBENZOPHENONE
    • DTXSID10642935
    • 898783-10-3
    • 2,3-Dichloro-4'-thiomorpholinomethyl benzophenone
    • MDL: MFCD03841761
    • インチ: InChI=1S/C18H17Cl2NOS/c19-16-3-1-2-15(17(16)20)18(22)14-6-4-13(5-7-14)12-21-8-10-23-11-9-21/h1-7H,8-12H2
    • InChIKey: QRURJXYCGFLAQW-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1=CC=C(CN2CCSCC2)C=C1)C3=CC=CC(Cl)=C3Cl

計算された属性

  • せいみつぶんしりょう: 365.04100
  • どういたいしつりょう: 365.0407907Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 394
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 45.6Ų

じっけんとくせい

  • PSA: 45.61000
  • LogP: 4.71110

2,3-Dichloro-4'-thiomorpholinomethyl benzophenone セキュリティ情報

  • ちょぞうじょうけん:(BD312755)

2,3-Dichloro-4'-thiomorpholinomethyl benzophenone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB364549-1 g
2,3-Dichloro-4'-thiomorpholinomethyl benzophenone, 97%; .
898783-10-3 97%
1g
€932.90 2023-04-26
TRC
D094895-500mg
2,3-Dichloro-4'-thiomorpholinomethyl benzophenone
898783-10-3
500mg
$ 735.00 2022-06-06
Fluorochem
204523-1g
2,3-dichloro-4'-thiomorpholinomethyl benzophenone
898783-10-3 97%
1g
£540.00 2022-02-28
Fluorochem
204523-5g
2,3-dichloro-4'-thiomorpholinomethyl benzophenone
898783-10-3 97%
5g
£2025.00 2022-02-28
Fluorochem
204523-2g
2,3-dichloro-4'-thiomorpholinomethyl benzophenone
898783-10-3 97%
2g
£1013.00 2022-02-28
abcr
AB364549-2 g
2,3-Dichloro-4'-thiomorpholinomethyl benzophenone, 97%; .
898783-10-3 97%
2g
€1677.00 2023-04-26
Chemenu
CM528778-1g
2,3-Dichloro-4'-thiomorpholinomethyl benzophenone
898783-10-3 95%
1g
$*** 2023-05-29
A2B Chem LLC
AH87864-5g
2,3-Dichloro-4'-thiomorpholinomethyl benzophenone
898783-10-3 97%
5g
$2291.00 2024-04-19
Crysdot LLC
CD11023124-1g
2,3-Dichloro-4'-thiomorpholinomethyl benzophenone
898783-10-3 95+%
1g
$433 2024-07-19
A2B Chem LLC
AH87864-2g
2,3-Dichloro-4'-thiomorpholinomethyl benzophenone
898783-10-3 97%
2g
$1169.00 2024-04-19

2,3-Dichloro-4'-thiomorpholinomethyl benzophenone 関連文献

2,3-Dichloro-4'-thiomorpholinomethyl benzophenoneに関する追加情報

Comprehensive Overview of 2,3-Dichloro-4'-thiomorpholinomethyl benzophenone (CAS No. 898783-10-3)

2,3-Dichloro-4'-thiomorpholinomethyl benzophenone (CAS No. 898783-10-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This benzophenone derivative is characterized by its unique structural features, including a thiomorpholine moiety and dichloro substitution, which contribute to its potential applications in drug discovery and polymer chemistry. Researchers are particularly interested in its role as a photoinitiator and its ability to modulate biological pathways.

The compound's molecular structure, featuring a dichlorinated benzophenone core linked to a thiomorpholinomethyl group, makes it a valuable intermediate in synthetic chemistry. Its CAS number 898783-10-3 is frequently searched in academic databases, reflecting its relevance in studies involving UV-curable materials and bioactive molecule design. Recent trends indicate growing interest in its potential as a kinase inhibitor scaffold, aligning with the broader focus on targeted therapies in medicinal chemistry.

In the context of green chemistry advancements, 2,3-Dichloro-4'-thiomorpholinomethyl benzophenone has been explored for its energy-efficient applications. The compound's photophysical properties are being investigated for use in sustainable coating technologies, responding to industry demands for environmentally friendly alternatives. This aligns with frequent search queries about "eco-friendly photoinitiators" and "low-energy curing systems" in material science forums.

Analytical studies of CAS 898783-10-3 reveal interesting stability profiles under various conditions, making it a subject of optimization research. The thiomorpholine component contributes to enhanced solubility in polar solvents, addressing common formulation challenges noted in pharmaceutical development. These characteristics have led to its inclusion in patent applications related to drug delivery systems and functional materials.

Quality control aspects of 2,3-Dichloro-4'-thiomorpholinomethyl benzophenone production are frequently discussed in technical literature. The compound's synthesis typically involves multi-step organic reactions, with purity being critical for research applications. This has prompted development of advanced HPLC methods for characterization, responding to the precision requirements of modern chemical research.

Emerging applications of this benzophenone derivative include its use in advanced material composites, where its structural features contribute to improved polymer performance. The scientific community continues to investigate its potential in optoelectronic devices, particularly in relation to its electron-transfer properties. These research directions correspond with growing interest in organic electronic materials across academic and industrial sectors.

Safety assessments of 898783-10-3 have been conducted following standard laboratory protocols, with handling recommendations emphasizing standard organic compound precautions. The compound's stability data and degradation pathways are documented in technical reports, providing valuable information for researchers working with this material under various experimental conditions.

Future research directions for 2,3-Dichloro-4'-thiomorpholinomethyl benzophenone may explore its potential in catalysis and molecular recognition systems. The compound's structural versatility positions it as an interesting candidate for developing smart materials with responsive properties. These possibilities align with current scientific trends toward functional molecular design and adaptive material systems.

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Amadis Chemical Company Limited
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